3-Bromo-5-methoxyimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKYJLIHFAPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functionalization of 3 Bromo 5 Methoxyimidazo 1,2 a Pyridine and Its Derivatives
Bromine Reactivity in 3-Bromo-5-methoxyimidazo[1,2-a]pyridine
The bromine atom at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a key handle for introducing molecular diversity. This position is electronically distinct, influencing the type of reactions the bromo group can undergo.
Halogenation Patterns and Regioselectivity on Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine system exhibits a distinct regioselectivity pattern for electrophilic substitution reactions, including halogenation. The five-membered imidazole (B134444) ring is more electron-rich than the six-membered pyridine (B92270) ring, which is generally deactivated towards electrophiles. Within the imidazole ring, the C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. stackexchange.com
This high regioselectivity is attributed to the stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at C3. stackexchange.com The positive charge in this intermediate can be effectively delocalized without disrupting the aromatic sextet of the adjacent pyridine ring. Consequently, direct halogenation of imidazo[1,2-a]pyridines occurs preferentially at the C3 position.
Various methods have been developed for the C3-halogenation of the imidazo[1,2-a]pyridine core. A transition-metal-free approach utilizes inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source under acidic conditions to afford 3-chloro or 3-bromo-imidazo[1,2-a]pyridines in good to excellent yields. rsc.orgnih.govresearchgate.net This method demonstrates high regioselectivity, even for substrates with no substituent at the C2 position. nih.gov
Table 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyridines
| Substrate (R group) | Reagent | Conditions | Yield | Reference |
| 2-Phenyl | NaBrO₂, AcOH | DMF, 60°C, 10h | 88% | nih.gov |
| 2-tert-Butyl | NaBrO₂, AcOH | DMF, 60°C, 10h | 85% | nih.gov |
| 2-Methyl | NaBrO₂, AcOH | DMF, 60°C, 10h | 82% | nih.gov |
| H | NaBrO₂, AcOH | DMF, 60°C, 10h | 70% | nih.gov |
Nucleophilic Aromatic Substitution Reactions of Bromo-Substituted Imidazo[1,2-a]pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems. In pyridine chemistry, SNAr reactions are favored at the electron-deficient C2 and C4 positions, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen. stackexchange.comyoutube.com
However, the reactivity of 3-bromo-imidazo[1,2-a]pyridines in classical SNAr reactions is less straightforward. The C3 position is part of the electron-rich imidazole ring, making it less susceptible to direct nucleophilic attack compared to positions on a simple pyridine ring. While direct displacement of the C3-bromo group by nucleophiles via a traditional SNAr mechanism is not commonly reported, this functional group is exceptionally useful in transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, proceed through different mechanisms (oxidative addition/reductive elimination cycles) and allow for the formation of C-C, C-N, and C-O bonds, effectively substituting the bromine atom with a wide array of functional groups. The utility of 3-bromo-imidazo[1,2-a]pyridines as substrates for Suzuki-Miyaura reactions to form 3-aryl derivatives has been demonstrated. rsc.orgnih.gov
Methoxy (B1213986) Group Transformations and Its Influence on Reactivity
The 5-methoxy group on the pyridine ring of the scaffold primarily exerts an electronic influence on the molecule's reactivity. As an electron-donating group, it increases the electron density of the pyridine ring, which can affect the regioselectivity of further functionalization reactions. For electrophilic substitutions on the pyridine ring, an electron-donating group like methoxy would be activating and would direct incoming electrophiles to the ortho and para positions (C6 and C8).
Conversely, for C-H functionalization reactions, the methoxy group's electronic and steric properties can influence site selectivity. In visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines, substrates bearing methoxy groups are well-tolerated, indicating the group's compatibility with radical reaction conditions. nih.gov
While the methoxy group is often retained in synthetic sequences, it can also be a site for chemical modification. The most common transformation is O-demethylation to yield the corresponding 5-hydroxy-imidazo[1,2-a]pyridine or its tautomeric pyridone form. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting hydroxyl group can then serve as a handle for further functionalization, for instance, through etherification or esterification, expanding the chemical space accessible from the parent compound.
C-H Functionalization Strategies for Further Derivatization of the Imidazo[1,2-a]pyridine Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules without the need for pre-installed functional groups. mdpi.comnih.gov The imidazo[1,2-a]pyridine core offers several C-H bonds that can be selectively functionalized. rsc.org While the C3 position is the most reactive towards electrophiles, modern synthetic methods, often employing transition-metal catalysis or photoredox catalysis, have enabled the functionalization of other positions. mdpi.com
Strategies for derivatization include:
C5-Alkylation: Visible-light-induced methods have been developed for the C5 alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimide esters as radical precursors. nih.gov The presence of substituents like methoxy groups on the pyridine ring is compatible with these reaction conditions.
Ortho C-H Functionalization of 2-Aryl Substituents: When a phenyl group is present at the C2 position, the N1 atom of the imidazole ring can act as a directing group in transition-metal-catalyzed reactions to achieve ortho-C-H functionalization of the phenyl ring. nih.gov
Functionalization of the Pyridine Ring: Depending on the reaction conditions and the substitution pattern, C-H bonds at the C5, C6, C7, and C8 positions of the pyridine ring can be targeted for various transformations, including arylation, alkylation, and amination.
These C-H functionalization reactions provide a powerful toolkit for elaborating the this compound core, allowing for the introduction of diverse substituents at various positions of the scaffold.
Table 2: Examples of C-H Functionalization on the Imidazo[1,2-a]pyridine Scaffold
| Position | Reaction Type | Reagents/Catalyst | Key Features | Reference |
| C3 | Aminoalkylation | Rose Bengal, Visible Light | Aerobic oxidative coupling | mdpi.com |
| C3 | Alkoxycarbonylation | Rose Bengal, (NH₄)₂S₂O₈ | Introduces an ester group | mdpi.com |
| C5 | Alkylation | Eosin (B541160) Y, Visible Light | Uses alkyl N-hydroxyphthalimides | nih.gov |
| C2-Aryl (ortho) | Various | Metal Catalysis (e.g., Pd, Rh) | N1-directed functionalization | nih.gov |
Late-Stage Functionalization for Compound Library Generation
Late-stage functionalization refers to the introduction of functional groups into a complex, drug-like molecule at a late step in the synthesis. This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).
This compound is an ideal platform for late-stage functionalization. The distinct reactivity of its different sites can be exploited to systematically modify the structure. A typical strategy would involve:
Coupling at C3: Utilizing the bromo group for a variety of transition-metal-catalyzed cross-coupling reactions to introduce a first point of diversity.
C-H Functionalization: Employing selective C-H functionalization methods to introduce a second point of diversity at other positions on the pyridine or imidazole ring. researchgate.net
This orthogonal reactivity allows for a modular approach to building a library of compounds. For example, a Suzuki coupling could be performed at the C3 position with a panel of boronic acids, followed by a C5-alkylation on each of the resulting products with a panel of radical precursors. This combinatorial approach enables the efficient synthesis of a large number of structurally diverse molecules, which is essential for modern drug discovery programs aiming to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net
Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications of Imidazo 1,2 a Pyridine Derivatives
Comprehensive Overview of Biological Activities Associated with Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. nih.govnih.gov This nitrogen-bridged heterocyclic system is a key component in several marketed drugs, including zolpidem, alpidem, and zolimidine. nih.govnih.gov The versatility of the imidazo[1,2-a]pyridine ring system allows for structural modifications that have led to the discovery and development of novel therapeutic agents. nih.gov Researchers have extensively explored this scaffold, revealing its potential in various therapeutic areas. The biological activities associated with imidazo[1,2-a]pyridine derivatives are diverse, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. nih.govnih.gov
The wide range of biological responses is attributed to the unique chemical structure of the imidazo[1,2-a]pyridine core. nih.gov Its ability to interact with various biological targets has made it a "privileged scaffold" in drug discovery. nih.govnih.gov The ongoing research in this area continues to uncover new pharmacological applications for this versatile heterocyclic system. nih.gov
Anticancer Activities of Imidazo[1,2-a]pyridine Analogs
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.govnih.govnih.gov These compounds have demonstrated significant inhibitory effects against the proliferation of various cancer cell lines. nih.gov The anticancer mechanism of some imidazo[1,2-a]pyridine-based drugs involves inducing apoptosis in cancer cells through the activation of caspases. nih.gov
Studies have shown that novel imidazo[1,2-a]pyridine compounds can inhibit the colony formation ability of cancer cell lines and induce cell cycle arrest. nih.gov For instance, certain analogs have been investigated for their effects on breast cancer cells, where they were found to inhibit the Akt signaling pathway, a key pathway in cancer cell survival and proliferation. nih.gov
Furthermore, new series of imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines, with some compounds showing potent inhibitory activity. bohrium.com The development of phosphatidylinositol-3-kinases (PI3K) inhibitors is a key area of cancer research, and imidazo[1,2-a]pyridine derivatives have been designed as potential PI3Kα inhibitors. bohrium.com
| Compound Derivative | Target Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives (e.g., 9d) | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Potent inhibitory activity, with compound 9d being more potent than the standard drug cisplatin against both cell lines. bohrium.com | bohrium.com |
| Novel Imidazo[1,2-a]pyridines (IP-5) | HCC1937 (Breast Cancer) | Induces cell cycle arrest, apoptosis, and inhibits the Akt signaling pathway. nih.gov | nih.gov |
| Imidazo[1,2-a]pyridine derivatives with S-alkyl/aryl moiety (6d, 6i) | HepG2 (Liver Carcinoma) | Inhibited DNA synthesis time-dependently through an apoptotic pathway. tandfonline.com | tandfonline.com |
| Copper complexes of imidazo[1,2-a]pyridine derivatives | Breast cancer, colorectal cancer, leukemia | Active against cancer cell lines, inducing apoptosis, paraptosis, and/or autophagy. google.com | google.com |
Antimicrobial and Antituberculosis Potency
The imidazo[1,2-a]pyridine scaffold has been identified as a crucial element in the development of new antimicrobial and antituberculosis agents. nih.govnih.gov Derivatives of this class have shown potent activity against a range of bacterial and mycobacterial strains. bio-conferences.org
Specifically, imidazo[1,2-a]pyridine-3-carboxamides have been extensively studied and have emerged as a highly promising class of antimycobacterial agents. bio-conferences.orgacs.orgasm.orgacs.org These compounds have demonstrated low micromolar activity against Mycobacterium avium strains and have shown significant efficacy in animal models of M. avium infection. asm.org Some derivatives have exhibited nanomolar minimum inhibitory concentrations (MICs) against replicating Mycobacterium tuberculosis and have also been effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. acs.org The mechanism of action for some of these compounds involves the inhibition of mycobacterial ATP synthesis. rsc.org
In addition to their antituberculosis activity, certain imidazo[1,2-a]pyridine derivatives linked to secondary amines have displayed notable antibacterial and antifungal properties against strains like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org
| Compound Derivative | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., 9, 12, 16, 17, 18) | Mycobacterium tuberculosis H37Rv | MIC values ≤0.006 μM against replicating bacteria. acs.org | acs.org |
| N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759) | Mycobacterium tuberculosis | Significantly decreased bacterial burden in lungs and spleens of infected mice, comparable to isoniazid and rifampicin. nih.gov | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) | Mycobacterium avium | Low-micromolar activity against M. avium strains in vitro and significant activity in a mouse infection model. asm.org | asm.org |
| Imidazo[1,2-a]pyridine derivatives linked to secondary amines | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Potent antibacterial and antifungal properties. bio-conferences.org | bio-conferences.org |
Antiviral and Anti-HIV Applications
The imidazo[1,2-a]pyridine nucleus is a key pharmacophore in the design of antiviral agents. nih.gov Derivatives of this scaffold have been investigated for their activity against a variety of viruses, including human immunodeficiency virus (HIV). nih.govnih.govnih.gov
A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. nih.gov In other research, certain substituted imidazo[1,2-a]pyridines were identified as allosteric inhibitors of HIV-1 reverse transcriptase (RT). researchgate.net A library of these compounds was prepared, and a subset demonstrated good inhibitory activity in both enzymatic and whole-cell assays. researchgate.net
Furthermore, imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus and pronounced activity against varicella-zoster virus. nih.gov
| Compound Derivative | Target Virus | Observed Activity | Reference |
|---|---|---|---|
| 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile 38 | HIV-1 IIIB | Good anti-HIV-1 whole cell activity (MAGI IC50=0.18 μM) and a good selectivity index (>800). researchgate.net | researchgate.net |
| Imidazo[1,2-a]pyridines with a thioether side chain at the 3-position (compounds 4, 15, 21) | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Highly active against HCMV with a therapeutic index superior to 150; also showed pronounced activity against VZV. nih.gov | nih.gov |
| Bromo-substituted imidazo[4,5-b]pyridine derivative 7 | Respiratory Syncytial Virus (RSV) | Showed selective but moderate activity against RSV (EC50 21 μM). mdpi.com | mdpi.com |
Anti-inflammatory and Analgesic Properties
Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govacs.orgscilit.com These compounds have shown potential in modulating inflammatory pathways and reducing pain perception in various experimental models.
A novel imidazo[1,2-a]pyridine derivative, MIA, demonstrated anti-inflammatory effects in breast and ovarian cancer cell lines by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The co-administration of MIA with curcumin was found to potentiate these anti-inflammatory effects. nih.gov
In other studies, 3-arylamine-imidazo[1,2-a]pyridine derivatives were designed as symbiotic prototypes with both analgesic and anti-inflammatory properties. medchemexpress.cn These compounds were evaluated in in vivo models of nociception and inflammation. medchemexpress.cn Furthermore, carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models, with an effect attributed to the inhibition of COX enzymes. researchgate.net
| Compound Derivative | Biological Target/Model | Observed Activity | Reference |
|---|---|---|---|
| MIA (a novel imidazo[1,2-a]pyridine derivative) | MDA-MB-231 (Breast Cancer) and SKOV3 (Ovarian Cancer) cell lines | Suppression of the STAT3/NF-κB/iNOS/COX-2 pathway, leading to anti-inflammatory effects. nih.gov | nih.gov |
| 3-Arylamine-imidazo[1,2-a]pyridine derivatives | In vivo models of nociception and inflammation | Exhibited both analgesic and anti-inflammatory properties. medchemexpress.cn | medchemexpress.cn |
| Carboxylic acid derivatives of imidazo[1,2-a]pyridines | In vivo inflammation models | Reduced inflammation, attributed to the inhibition of COX enzymes. researchgate.net | researchgate.net |
Proton Pump Inhibitor and Antiulcer Agents
Imidazo[1,2-a]pyridine derivatives have been investigated as potent and reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov This enzyme is the final step in gastric acid secretion, making it a key target for the treatment of acid-related disorders. wikipedia.org
A series of novel 8-indanylamino- and 8-indanyloxy-substituted imidazo[1,2-a]pyridines were synthesized and shown to be potent inhibitors of the gastric acid pump. nih.gov Tenatoprazole, an imidazopyridine-type proton pump inhibitor (PPI), is noted for its prolonged plasma half-life compared to the more common benzimidazole-based PPIs, which could allow for longer-lasting acid suppression. acs.org The imidazo[4,5-b]pyridine moiety in tenatoprazole contributes to its reduced rate of metabolism. wikipedia.org Reversible proton pump inhibitors, also known as acid pump antagonists (APAs), which include imidazo[1,2-a]pyridine derivatives, are being explored for various gastrointestinal conditions. google.com
| Compound Derivative | Biological Target | Observed Activity | Reference |
|---|---|---|---|
| 8-Indanylamino- and 8-indanyloxy-substituted imidazo[1,2-a]pyridines | H+/K+-ATPase (gastric proton pump) from hog gastric mucosa | Potent inhibitors of the gastric acid pump. nih.gov | nih.gov |
| Tenatoprazole | H+/K+-ATPase (gastric proton pump) | An imidazopyridine-type PPI with a prolonged plasma half-life, leading to longer inhibition of acid secretion. acs.org | acs.org |
Central Nervous System Activities (Anxiolytic, Hypnotic, Anticonvulsant, Antipsychotic)
The imidazo[1,2-a]pyridine scaffold is well-known for its activity within the central nervous system (CNS), with several derivatives developed as anxiolytic, hypnotic, and anticonvulsant agents. nih.gov The capacity of the imidazo[1,2-a]azine system to cross the blood-brain barrier makes it an attractive scaffold for CNS-active drugs. researchgate.net
Zolpidem and alpidem are classic examples of imidazo[1,2-a]pyridine derivatives used clinically for their hypnotic and anxiolytic effects, respectively. nih.gov Their mechanism of action involves interaction with the GABA-A receptor complex.
Research has also explored other CNS applications. For instance, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.gov These compounds were found to stimulate neurosteroid synthesis, which can modulate CNS excitability through interaction with GABA-A receptors. nih.gov Additionally, various imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for anticonvulsant activity. acs.orgscilit.com
| Compound Derivative | Observed CNS Activity | Mechanism/Target | Reference |
|---|---|---|---|
| Zolpidem | Hypnotic | GABA-A receptor modulator | nih.gov |
| Alpidem | Anxiolytic | GABA-A receptor modulator | nih.gov |
| 2-Phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, CB 54) | Anticonflict action in rats | Potent and selective ligands for peripheral benzodiazepine receptors (PBRs), stimulating neurosteroid synthesis. nih.gov | nih.gov |
Other Pharmacological Effects (e.g., Antidiabetic, Antiplasmodial, Antiosteoporosis)
Beyond the more commonly reported anticancer and anti-inflammatory activities, derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide array of other pharmacological effects, highlighting the versatility of this chemical core.
Antiosteoporosis Activity
A prominent example of an imidazo[1,2-a]pyridine derivative with significant therapeutic application is Minodronic acid. mdpi.com Approved in Japan for the treatment of osteoporosis, it is a third-generation nitrogen-containing bisphosphonate. wikipedia.orgnih.gov Its mechanism of action involves the potent inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway within osteoclasts. wikipedia.orgdrugbank.com This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, thereby suppressing bone resorption, increasing bone density, and preventing fractures. nih.govrad-ar.or.jp Minodronic acid is reported to be 10 to 100 times more effective at inhibiting bone resorption than alendronic acid, a second-generation bisphosphonate. nih.gov
Antidiabetic Activity
The potential of pyridine-based heterocyclic compounds as antidiabetic agents has been explored, with some derivatives showing inhibitory activity against key enzymes involved in carbohydrate metabolism. While specific data on 3-bromo-5-methoxyimidazo[1,2-a]pyridine is not available, studies on the related pyrazolo[3,4-b]pyridine scaffold have identified compounds with notable α-amylase inhibitory activity. The hydrazide functional group, in particular, appears crucial for this activity, likely through direct interaction with the enzyme's active site. mdpi.com
| Compound | Substituent (Aryl group from Boronic Acid) | IC₅₀ (µM) for α-Amylase |
|---|---|---|
| 7a | Phenyl | 2.10 ± 0.05 |
| 7b | 4-Methylphenyl | 2.16 ± 0.02 |
| 7c | 4-Methoxyphenyl | 2.25 ± 0.09 |
| 7d | 2,4-Dimethylphenyl | 2.14 ± 0.07 |
| Standard | Acarbose | 1.80 ± 0.05 |
Antiplasmodial Activity
The imidazo[1,2-a]pyridine core has been investigated for its potential in developing new agents against parasitic diseases like malaria, caused by Plasmodium falciparum. scirp.org The development of drug resistance necessitates novel chemical entities. Research into related heterocyclic scaffolds, such as imidazolidinediones, has yielded compounds with significant antiplasmodial effects against both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of the parasite. SAR studies on these analogs suggest that bulky moieties like naphthalene are beneficial for activity. mdpi.com
| Compound | Description | IC₅₀ (µM) - D10 strain (CQ-sensitive) | IC₅₀ (µM) - W2 strain (CQ-resistant) |
|---|---|---|---|
| 5a | Naphthalene-piperazine moiety | 0.08 ± 0.01 | 0.14 ± 0.01 |
| 5b | Benzo[d]imidazole-piperazine moiety | 0.11 ± 0.01 | 0.20 ± 0.01 |
| Standard | Chloroquine | 0.02 ± 0.01 | 0.30 ± 0.01 |
| Standard | Artesunate | 0.003 ± 0.00 | 0.004 ± 0.00 |
Structure-Activity Relationship (SAR) Analysis of Imidazo[1,2-a]pyridine Scaffolds
SAR studies are crucial for optimizing the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. By systematically modifying substituents at various positions on the bicyclic ring system, researchers can elucidate the structural requirements for potent and selective biological activity. nih.govresearchgate.net The primary positions for substitution and modification are C2, C3, and the pyridine (B92270) ring (positions C5, C6, C7, C8). researchgate.net
Position 3 of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution, making it a common site for functionalization. mdpi.com The introduction of a bromine atom at this position significantly influences the compound's chemical and biological properties.
As a halogen, bromine is an electron-withdrawing group that can alter the electron density of the heterocyclic ring system. This can affect the molecule's pKa and its ability to interact with biological targets through hydrogen bonding or other polar interactions. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-receptor binding.
While direct SAR studies comparing a 3-bromo substituent to other halogens on a single biological target are limited, its utility is evident in synthetic chemistry and activity studies of related compounds. For instance, in the synthesis of antituberculosis agents, extensive modification at the C3 position with carboxamides and aryl groups has led to compounds with potent, nanomolar activity. rsc.org In a study of antiproliferative imidazo[4,5-b]pyridines (an isomeric scaffold), a 6-bromo-substituted derivative demonstrated potent activity against several cancer cell lines, highlighting the positive contribution a bromine substituent can have on biological efficacy. mdpi.com The presence of bromine also serves as a synthetic handle for further modifications via cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening. mdpi.com
Substituents on the pyridine portion of the scaffold play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of imidazo[1,2-a]pyridine derivatives. A methoxy (B1213986) group (-OCH₃) at the C5 position can exert a dual electronic effect: it is electron-withdrawing through induction but electron-donating through resonance.
The net effect of a 5-methoxy group can influence several factors:
Target Binding: It can alter the electron distribution of the pyridine ring, potentially enhancing or diminishing π-π stacking interactions with aromatic residues in a protein's active site. It can also serve as a hydrogen bond acceptor.
Solubility and Lipophilicity: The methoxy group can impact the molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and oral bioavailability.
While specific SAR studies detailing the role of a 5-methoxy group are not extensively documented, studies on related scaffolds show the importance of such substituents. For example, in synthetic studies, the presence of a methoxyl group on the pyridine ring was well tolerated, indicating its compatibility with various reaction conditions for generating diverse derivatives. nih.gov
Substitutions at C2 and various positions on the pyridine ring (C6, C7, C8) have been shown to be critical for tuning the potency and selectivity of imidazo[1,2-a]pyridine derivatives.
The C2 position is often substituted with aryl or alkyl groups. Studies on antiviral agents targeting human cytomegalovirus (HCMV) revealed that the nature of the C2 substituent profoundly influenced activity. Bulky aromatic groups at this position were often found to be favorable. nih.gov In the development of antituberculosis agents, substitution at C2 with a small alkyl group like ethyl, combined with a C6-chloro substituent, significantly improved potency against both extra- and intracellular mycobacteria. rsc.org
The C8 position has also been identified as a key site for modification. In a series of antiulcer agents, an 8-benzyloxy group was incorporated, leading to compounds with good cytoprotective properties. nih.gov The nature and size of the substituent at C8 can influence the orientation of the molecule within a binding pocket, affecting its interaction with the target protein.
| Position | Substituent | Target/Activity | Observation | Reference |
|---|---|---|---|---|
| C2 | Biphenyl | Antiviral (HCMV) | Strongly influenced activity. | nih.gov |
| C2 | Ethyl | Antituberculosis (Mtb) | Combined with 6-Chloro, significantly improved potency. | rsc.org |
| C3 | N-Benzylcarboxamide | Antituberculosis (Mtb) | Potent activity (MIC₈₀ = 0.045 µM). | rsc.org |
| C6 | Chloro | Antituberculosis (Mtb) | Increased potency when combined with a C2-ethyl group. | rsc.org |
| C8 | Benzyloxy | Antiulcer (Cytoprotection) | Demonstrated good cytoprotective properties. | nih.gov |
The insights gained from SAR studies are fundamental to the rational design of new and improved imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net This process involves a cyclical approach of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the chemical features required for a desired biological effect.
One common strategy is scaffold hopping and bioisosteric replacement , where parts of a known active molecule are replaced with structurally different but functionally similar groups to improve properties like potency, selectivity, or metabolic stability. researchgate.net For example, based on the known anti-helmintic drug Albendazole, which has a different core, new imidazo[1,2-a]pyridine analogues were designed and synthesized, leading to the discovery of compounds with high efficacy against roundworm eggs and imagoes. nih.gov
Another approach involves using a known active imidazo[1,2-a]pyridine as a starting point. In the development of 5-lipoxygenase (5-LO) inhibitors, a lead compound was identified through virtual screening. Subsequent SAR exploration, involving the synthesis of numerous analogues with varied substituents on the C2-phenyl ring and the pyridine core, led to the identification of a highly potent inhibitor with an IC₅₀ value of 0.16 µM. nih.gov These studies demonstrated that specific substitutions, such as a 6-methyl group and a 4-morpholinophenyl group at C2, were optimal for 5-LO inhibition.
Mechanism of Action Studies for Biologically Active Imidazo[1,2-a]pyridines
Elucidating the mechanism of action is critical to understanding how a drug candidate exerts its therapeutic effect. Imidazo[1,2-a]pyridine derivatives have been shown to act through a variety of molecular mechanisms.
Enzyme Inhibition: This is a common mechanism for this class of compounds.
Farnesyl Pyrophosphate (FPP) Synthase: As mentioned, Minodronic acid inhibits this enzyme, which is crucial for osteoclast function, making it an effective antiosteoporosis agent. wikipedia.orgnih.gov
5-Lipoxygenase (5-LO): Certain derivatives have been developed as potent and direct inhibitors of 5-LO, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov
Mycobacterial ATP Synthase: A series of imidazo[1,2-a]pyridine ethers were identified as potent inhibitors of mycobacterial ATP synthase, representing a key mechanism for their antituberculosis activity. rsc.org
Kinase Inhibition: Many imidazo[1,2-a]pyridines function by inhibiting protein kinases, which are often dysregulated in diseases like cancer.
PI3K/mTOR Pathway: Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov
These diverse mechanisms underscore the remarkable versatility of the imidazo[1,2-a]pyridine scaffold, which can be chemically tailored to interact with a wide range of distinct biological targets, leading to varied and potent pharmacological effects.
Implications of this compound Structure for Potential Biological Applications
The specific substitution pattern of a bromine atom at the 3-position and a methoxy group at the 5-position on the imidazo[1,2-a]pyridine core has significant implications for its potential biological applications. These substitutions can influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.
The Role of the 3-Bromo Substituent:
The introduction of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is a common strategy in medicinal chemistry. The C3 position is often targeted for functionalization due to its susceptibility to electrophilic attack. nih.gov The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the heterocyclic system. This alteration in electron density can influence the binding affinity of the molecule to its biological targets.
Furthermore, the bromo group can act as a key interactive moiety or a synthetic handle for further structural modifications. Studies on other imidazo[4,5-b]pyridine derivatives have shown that bromo-substitution can markedly increase antiproliferative activity. nih.gov For instance, a bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 demonstrated potent inhibition of proliferation in multiple cell lines. nih.gov While this is a different isomer of the imidazopyridine scaffold, it suggests that the presence of a bromine atom can be advantageous for certain biological activities.
The Influence of the 5-Methoxy Substituent:
Substitutions on the pyridine ring of the imidazo[1,2-a]pyridine scaffold also play a critical role in determining the biological activity. The 5-position is one of the sites on the six-membered ring where modifications can be made. A methoxy group at this position introduces both electronic and steric effects.
While direct SAR studies on 5-methoxyimidazo[1,2-a]pyridine (B1602175) are limited, research on related structures provides some insights. For example, in a series of imidazo[1,2-a]pyridine derivatives designed as c-Met inhibitors, substitutions at the C-7 or C-8 positions did not significantly alter the activity, suggesting that the positioning of substituents on the pyridine ring is a critical determinant of biological effect. nih.gov The impact of a substituent at the 5-position would similarly be dependent on the specific biological target and the nature of the interaction.
Synergistic Effects and Potential Applications:
The combination of a 3-bromo and a 5-methoxy substituent on the imidazo[1,2-a]pyridine scaffold results in a unique molecule with a distinct electronic and steric profile. The interplay between the electron-withdrawing nature of the bromine at C3 and the electron-donating nature of the methoxy group at C5 can create a specific dipole moment and charge distribution across the molecule, which could be favorable for binding to particular biological targets.
Given the diverse biological activities associated with the imidazo[1,2-a]pyridine core, including anticancer, anti-inflammatory, and antitubercular effects, this compound could be investigated for a range of therapeutic applications. nih.govrsc.org The specific substitution pattern may confer selectivity for certain enzymes or receptors. For instance, the general SAR of some antitubercular imidazo[1,2-a]pyridine ethers indicates that the bridgehead nitrogen and an attached phenyl ring are essential for activity, suggesting that modifications on the pyridine ring, such as the 5-methoxy group, could modulate this activity.
The following table summarizes the potential influence of the substitutions on the biological profile of the molecule:
| Substituent | Position | Potential Effects on Biological Activity |
| Bromo | 3 | Modulates electronic properties; can act as a key interactive moiety; may enhance antiproliferative activity. |
| Methoxy | 5 | Influences electronic distribution as an electron-donating group; adds steric bulk, potentially affecting target binding. |
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Systems
Quantum Chemical Studies and Density Functional Theory (DFT) Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for understanding the intrinsic properties of imidazo[1,2-a]pyridine (B132010) systems. These calculations offer a detailed picture of the electron distribution and molecular orbitals, which are fundamental to the chemical reactivity and interaction of these compounds. For closely related imidazo[1,2-a]pyrimidine systems, DFT calculations are often performed using the B3LYP functional with a 6-31G(d,p) or similar basis set to determine the optimized geometry and electronic properties. nih.govresearchgate.net
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.
For imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically distributed over the entire fused ring system, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is also generally delocalized across the aromatic system. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov This analysis is instrumental in understanding the reaction mechanisms and designing molecules with desired electronic properties.
| Parameter | Description | Typical Implication for Imidazo[1,2-a]pyridine Systems |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity and lower stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow correspond to intermediate potential values.
In studies of imidazo[1,2-a]pyrimidine derivatives, the MEP maps typically show the most negative potential (red) localized on the nitrogen atoms of the imidazole (B134444) and pyrimidine rings, highlighting these as the most probable sites for electrophilic attack and hydrogen bonding interactions. nih.gov Conversely, the hydrogen atoms of the aromatic rings usually exhibit a positive potential (blue), making them susceptible to nucleophilic attack. nih.gov This information is critical for understanding intermolecular interactions, particularly in the context of drug-receptor binding.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.gov By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the nature of the interactions can be determined.
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov The RDG scatter plots and 3D isosurfaces reveal the regions and strength of these interactions. In imidazo[1,2-a]pyrimidine systems, QTAIM and RDG analyses have been employed to confirm the presence and nature of intramolecular hydrogen bonds and other weak interactions that contribute to the stability of different conformers. nih.gov
Molecular Docking and Drug-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of drug-target interactions. For imidazo[1,2-a]pyridine derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes.
Numerous studies have reported the docking of imidazo[1,2-a]pyridine derivatives into the active sites of various enzymes and receptors implicated in cancer. For instance, these compounds have been docked against targets such as oxidoreductase, a key enzyme in breast cancer progression. researchgate.net Such studies often reveal that the binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the target protein. researchgate.net The insights gained from docking studies are crucial for the rational design of more potent and selective inhibitors.
In Silico Approaches for Predicting Activity and Optimizing Derivative Design
In silico methods encompass a range of computational techniques used to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of molecules before their synthesis. These approaches are vital for prioritizing lead compounds and optimizing their structures to enhance their drug-like properties.
For the imidazo[1,2-a]pyridine scaffold, in silico studies are frequently employed to predict the potential of new derivatives as therapeutic agents. myskinrecipes.com By calculating various molecular descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, researchers can assess the druglikeness of their designed compounds based on established guidelines like Lipinski's rule of five. Furthermore, computational models can predict potential liabilities, such as toxicity or adverse metabolic pathways, thereby guiding the design of safer and more effective drug candidates.
Conformational Analysis and Stability Predictions
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. For imidazo[1,2-a]pyridine derivatives with flexible side chains, understanding the conformational preferences is essential for predicting their interaction with biological targets.
Computational methods, such as potential energy surface (PES) scanning using DFT, can be employed to explore the conformational landscape of these molecules. nih.gov For instance, in substituted imidazo-[1,2-a]pyrazines, which are structurally analogous, rotational barriers around single bonds connecting the heterocyclic core to substituents can be calculated to identify the most stable rotameric forms. nih.gov These stable conformations are often stabilized by intramolecular hydrogen bonds or other non-covalent interactions. nih.gov Predicting the most stable and biologically active conformation is a key step in the rational design of new drugs based on the imidazo[1,2-a]pyridine scaffold.
Crystallographic and Advanced Spectroscopic Characterization of Imidazo 1,2 a Pyridine Compounds
X-ray Crystallography of Imidazo[1,2-a]pyridine (B132010) Derivatives
Molecular and Crystal Structure Elucidation
While the specific crystal structure of 3-Bromo-5-methoxyimidazo[1,2-a]pyridine is not available, analysis of related compounds provides significant insights. For instance, the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) has been determined. iucr.org In this derivative, the imidazo[1,2-a]pyridine ring system is essentially planar. iucr.org The planarity of this fused heterocyclic core is a common feature among its derivatives.
In the crystal lattice of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, molecules are linked through a variety of intermolecular interactions. These include weak C—H···π and slipped π–π stacking interactions, which organize the molecules into layers. iucr.org Additionally, short Br···H contacts connect these layers, forming a three-dimensional network. iucr.org The presence of a bromine atom, similar to the one in the title compound, plays a significant role in the crystal packing through halogen bonding and other weak interactions.
Another related structure, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol , demonstrates how the imidazo[4,5-b]pyridine moiety is coplanar with the attached bromophenol ring, with a very small dihedral angle between them. nih.gov Its crystal structure is stabilized by N—H···N and O—H···Br hydrogen bonds, as well as π–π stacking interactions. nih.gov Such interactions are anticipated to be important in the crystal packing of this compound as well.
Table 1: Selected Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative
| Parameter | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine iucr.org |
|---|---|
| Molecular Formula | C₁₃H₈Br₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5932 (4) |
| b (Å) | 14.5323 (4) |
| c (Å) | 6.5562 (2) |
| β (°) | 98.423 (1) |
| V (ų) | 1281.21 (7) |
| Z | 4 |
Note: Data presented for a representative derivative to illustrate typical crystallographic parameters.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces holding the crystal together.
For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine , Hirshfeld surface analysis reveals that the most significant contributions to crystal packing come from H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%) contacts. iucr.orgresearchgate.net This highlights the importance of the bromine atom in directing the formation of the crystal lattice. iucr.orgresearchgate.net
In a study of a Co(II) complex with imidazo[1,2-a]pyridine, Hirshfeld analysis was also used to quantify the intermolecular interactions, demonstrating that C—H···Cl and π–π stacking are crucial for the supramolecular assembly. iucr.orgcapes.gov.brnih.gov The fingerprint plots generated from this analysis offer a clear, visual representation of each significant interaction. iucr.orgcapes.gov.brnih.gov For this compound, it is expected that Br···H, C···H, and H···H contacts, along with potential interactions involving the methoxy (B1213986) group's oxygen atom, would be the primary contributors to its crystal packing.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Imidazo[1,2-a]pyridine Derivative
| Interaction Type | Contribution (%) for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine iucr.orgresearchgate.net |
|---|---|
| H···Br/Br···H | 26.1 |
| H···H | 21.7 |
| H···C/C···H | 21.3 |
| C···C | 6.5 |
Note: Data illustrates the quantitative breakdown of intermolecular forces.
Energy Framework Studies
Energy framework analysis is a computational tool that complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal. This allows for a quantitative assessment of the stability of the crystal lattice and the nature of the dominant intermolecular forces.
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.
1D and 2D NMR Techniques for Complex Structures
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for the initial structural characterization of imidazo[1,2-a]pyridine derivatives. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) are employed. COSY experiments identify protons that are coupled to each other, which is crucial for assigning signals in complex spin systems and piecing together molecular fragments. nih.gov In studies of peptidomimetics incorporating the imidazo[1,2-a]pyridine scaffold, 2D COSY was essential for the complete assignment of the well-resolved ¹H NMR spectra. nih.gov
Chemical Shift Analysis and Conformational Insights
The chemical shifts of protons and carbons in the imidazo[1,2-a]pyridine ring system are characteristic. For the parent imidazo[1,2-a]pyridine , the proton signals appear in the aromatic region, typically between δ 6.7 and 8.1 ppm. The carbon signals are also found in predictable regions of the ¹³C NMR spectrum. nih.gov
Substituents on the ring, such as the bromo and methoxy groups in the title compound, will influence these chemical shifts. A bromine atom generally causes a downfield shift in the position of the carbon to which it is attached, while a methoxy group typically results in an upfield shift for ortho and para protons and a significant downfield shift for the carbon it is bonded to.
NMR data can also provide insights into the molecule's conformation in solution. For instance, in hybrid imidazo[1,2-a]pyridine-based peptides, pronounced downfield shifts of CαH signals and specific NH-CHα coupling constants suggested an extended β-strand-like conformation. nih.gov While significant conformational flexibility is not expected for the rigid fused ring system of this compound itself, the orientation of the methoxy group could be studied using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridines
| Compound | ¹H NMR (solvent) | ¹³C NMR (solvent) |
|---|---|---|
| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine tci-thaijo.org | 3.89 (s, 3H, OCH₃), 6.80-8.13 (m, 8H, Ar-H) | 55.2 (OCH₃), 108.3-160.1 (Ar-C) |
| 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine tci-thaijo.org | 2.34 (s, 3H, CH₃), 6.57-7.90 (m, 8H, Ar-H) | 21.2 (CH₃), 107.7-146.0 (Ar-C) |
| 4-(2-methoxyphenyl)-2-phenylpyrimidine (related heterocyclic system) rsc.org | 3.90 (s, 3H, OCH₃), 6.91-8.80 (m, 11H, Ar-H) | 55.9 (OCH₃), 113.3-164.4 (Ar-C) |
Note: Data from various derivatives illustrating typical chemical shift ranges for relevant functional groups.
Mass Spectrometry (LC-MS, HRMS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity verification of newly synthesized organic compounds. For this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm its molecular identity and assess the homogeneity of the sample.
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. In a typical analysis, a solution of the compound is injected into the LC system, where it passes through a chromatographic column. The column separates the target compound from any impurities, starting materials, or byproducts. As the separated components elute from the column, they are introduced into the mass spectrometer. This process provides a chromatogram where the purity of the sample can be evaluated by the relative area of the peak corresponding to the target compound. For this compound, a pure sample would exhibit a single major peak in the chromatogram at a specific retention time.
The mass spectrometer component provides crucial information about the molecular weight of the eluting compound. Due to the presence of a bromine atom, the mass spectrum of this compound will display a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which are in approximately a 1:1 natural abundance. This results in two major molecular ion peaks in the mass spectrum: the [M]+ peak and the [M+2]+ peak, separated by two mass units and having nearly equal intensity. This distinctive pattern is a key signature for confirming the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the compound's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule, offering definitive confirmation of its identity. The calculated (theoretical) exact mass for the protonated molecule [C8H7BrN2O+H]+ is compared against the experimentally measured value to validate the molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Species | Isotope | Calculated m/z |
|---|---|---|---|
| C8H7BrN2O | [M+H]+ | 79Br | 226.9818 |
This interactive table provides the theoretical mass-to-charge (m/z) values for the two major isotopic peaks of the protonated molecule.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, the bonds absorb energy at their characteristic frequencies, and a spectrum is generated by plotting absorbance or transmittance versus the frequency (typically represented as wavenumber, cm-1).
The FT-IR spectrum of this compound provides valuable information confirming the presence of its key structural features. The spectrum can be divided into the functional group region (4000-1500 cm-1) and the fingerprint region (below 1500 cm-1), which is unique to the molecule as a whole.
Key expected absorption bands for this compound include:
Aromatic C-H Stretching: The vibrations associated with the C-H bonds on the fused aromatic rings typically appear in the region of 3100-3000 cm-1.
Aliphatic C-H Stretching: The methoxy group (-OCH3) will exhibit C-H stretching vibrations, which are typically found between 2950 and 2850 cm-1.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazo[1,2-a]pyridine ring system are expected in the 1650-1450 cm-1 range. These bands confirm the presence of the heterocyclic aromatic core.
C-O Stretching: The ether linkage of the methoxy group gives rise to a strong, characteristic C-O-C stretching band. This is typically observed in the 1250-1050 cm-1 region for aromatic ethers.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the 650-550 cm-1 range of the fingerprint region.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm-1) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (in -OCH3) | Stretch | 2950 - 2850 |
| C=N and C=C (Aromatic Rings) | Stretch | 1650 - 1450 |
| Aromatic C-O (Ether) | Stretch | 1250 - 1050 |
This interactive table outlines the primary functional groups and their corresponding expected vibrational frequencies in the FT-IR spectrum.
Conclusion and Future Research Perspectives
Summary of Current Knowledge on 3-Bromo-5-methoxyimidazo[1,2-a]pyridine and its Parent Scaffold
The imidazo[1,2-a]pyridine (B132010) core is a bicyclic heterocyclic system comprising a fused pyridine (B92270) and imidazole (B134444) ring. bio-conferences.orgresearchgate.net It is widely recognized in medicinal chemistry as a "privileged scaffold" because its derivatives exhibit a vast array of biological activities. researchgate.netrsc.orgrsc.org This structural motif is present in several commercially available drugs, including Zolpidem, Alpidem, and Zolimidine. researchgate.net The broad therapeutic applicability of the scaffold spans areas such as anticancer, antimycobacterial, antiviral, antimicrobial, and anticonvulsant agents. researchgate.netnih.govrsc.org
The significant interest in the imidazo[1,2-a]pyridine core stems from its versatile chemical nature, which allows for structural modifications at various positions to modulate biological activity. researchgate.net Research has demonstrated its potential in targeting a range of biological entities, including various enzymes and receptors. nih.gov
In contrast, specific knowledge on This compound is sparse and primarily limited to its identity as a chemical reagent. It is available commercially, and its basic chemical properties are documented. However, dedicated studies on its biological activities or its utility as a precursor in complex syntheses are not extensively reported in current scientific literature. Its structure combines the recognized imidazo[1,2-a]pyridine core with a bromine atom at the 3-position and a methoxy (B1213986) group at the 5-position—substituents that offer valuable handles for further chemical modification.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1367950-29-5 |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
Table 1: Physicochemical Properties of this compound.
Identification of Research Gaps and Untapped Potential
The primary research gap concerning this compound is the profound lack of biological and pharmacological characterization. While the parent scaffold is extensively studied, this specific derivative remains largely unexplored. The untapped potential of this compound lies in its utility as a versatile building block for creating novel derivatives.
Key Research Gaps:
Biological Screening: There is no significant published data on the biological activity of this compound. Its potential as an anticancer, antimicrobial, or antiviral agent is unknown.
Synthetic Applications: The utility of the bromo and methoxy groups as synthetic handles has not been systematically explored. The bromine at the C3 position is particularly suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could be used to introduce a wide variety of substituents and build molecular complexity.
Structure-Activity Relationship (SAR) Studies: Without biological data, no SAR studies involving this compound exist. Investigating how the 3-bromo and 5-methoxy substituents influence the activity of the imidazo[1,2-a]pyridine core is a significant area for future research.
The untapped potential, therefore, is in leveraging its unique substitution pattern to generate libraries of novel imidazo[1,2-a]pyridine derivatives for drug discovery screening programs.
Future Directions in Synthetic Chemistry of Substituted Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines is a well-established field, yet there are several promising future directions. researchgate.net Traditional methods often involve the condensation of 2-aminopyridines with α-haloketones. acs.org More recent advancements focus on efficiency, diversity, and sustainability.
Future synthetic strategies include:
Multicomponent Reactions (MCRs): One-pot reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, allow for the rapid assembly of complex imidazo[1,2-a]pyridines from simple precursors. bio-conferences.orgwestminster.ac.uk Future work will likely focus on expanding the scope of MCRs to create even greater structural diversity.
C-H Functionalization: Direct functionalization of the C-H bonds of the pre-formed imidazo[1,2-a]pyridine scaffold is a highly atom-economical approach. Developing new catalytic systems for regioselective C-H activation at various positions of the ring system is a major goal to streamline the synthesis of complex derivatives.
Green Chemistry Approaches: The use of environmentally benign solvents (like water), microwave-assisted synthesis, and electrochemical methods are gaining traction. bio-conferences.orgresearchgate.net These approaches reduce reaction times, energy consumption, and waste generation.
Photocatalysis and Flow Chemistry: The application of visible-light photocatalysis and continuous flow technologies can offer milder reaction conditions and improved control over complex synthetic sequences, enabling the construction of novel derivatives that are difficult to access through traditional batch chemistry. researchgate.net
For a compound like this compound, future synthetic work would involve using its bromine atom for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions to build libraries of novel compounds.
Prospects for Novel Drug Development Based on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core will undoubtedly remain a central scaffold in the development of new therapeutic agents. Its proven track record and versatile nature make it an attractive starting point for addressing current and future medical challenges. researchgate.net
| Therapeutic Area | Target/Mechanism Example | Reference |
| Antituberculosis | QcrB (part of the electron transport chain) | rsc.org |
| Anticancer | Kinase inhibition (e.g., VEGFR, EGFR, PI3K) | nih.gov |
| Antiviral | Inhibition of viral replication enzymes | researchgate.net |
| Neurotherapeutics | Modulation of GABA-A receptors | researchgate.net |
Table 2: Selected Therapeutic Applications of the Imidazo[1,2-a]pyridine Scaffold.
Prospects for future drug development include:
Combating Drug Resistance: A major challenge in both oncology and infectious disease is the emergence of drug resistance. The imidazo[1,2-a]pyridine scaffold provides a robust framework for designing novel agents that can overcome existing resistance mechanisms. For instance, new derivatives are being developed to be effective against multidrug-resistant and extensively drug-resistant tuberculosis. rsc.orgrsc.org
Targeting Novel Pathways: As our understanding of disease biology grows, new molecular targets are identified. The synthetic tractability of the imidazo[1,2-a]pyridine core allows for the rapid generation of focused libraries to screen against these novel targets.
Development of Covalent Inhibitors: The strategic placement of reactive functional groups on the imidazo[1,2-a]pyridine scaffold could lead to the development of targeted covalent inhibitors, which can offer increased potency and prolonged duration of action.
Personalized Medicine: The modular nature of imidazo[1,2-a]pyridine synthesis allows for the creation of derivatives with fine-tuned properties. This could eventually be leveraged to develop drugs tailored to specific patient populations or disease subtypes.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-bromo-5-methoxyimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves bromination of pre-functionalized imidazo[1,2-a]pyridine precursors. For example, bromination of 5-methoxyimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) in acetonitrile under reflux conditions (70–80°C) achieves selective substitution at the 3-position. Optimization includes controlling stoichiometry (1.1–1.3 eq NBS) and reaction time (6–8 hrs) to minimize over-bromination . Alternative routes employ palladium-catalyzed cross-coupling to introduce bromine, but this requires rigorous exclusion of moisture and oxygen .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm substitution patterns and absence of regioisomers. Key NMR signals include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: 257.0). HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Cross-referencing with literature data is critical .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Waste must be segregated in halogenated organic containers and processed by licensed hazardous waste facilities. Avoid contact with reducing agents to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for bromination of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from differences in electron density at the bromination site. For 3-bromo-5-methoxy derivatives, steric hindrance from the methoxy group can reduce yields. Use DFT calculations (e.g., Gaussian09) to map electron density surfaces and predict reactive sites. Experimentally, employ kinetic monitoring (TLC or in-situ IR) to identify side products. Adjust solvent polarity (e.g., DMF vs. acetonitrile) to stabilize intermediates .
Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura coupling (aryl boronic acids, Pd(PPh3)4, K2CO3, dioxane/water). For electron-rich partners, use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3). Sonogashira coupling (CuI, PdCl2(PPh3)2) requires anhydrous THF and terminal alkynes. Monitor reaction progress via LC-MS to detect dehalogenation byproducts. Post-functionalization, purify via silica gel chromatography (hexane/EtOAc) .
Q. How can the bioactivity of this compound be systematically evaluated?
- Methodological Answer : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli). For anticancer potential, perform MTT assays on HeLa or MCF-7 cell lines. To explore kinase inhibition, use ATP-competitive binding assays (e.g., TR-FRET). Correlate bioactivity with QSAR models by modifying substituents and measuring logP (via shake-flask method) and pKa (potentiometric titration) .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
- Methodological Answer : Incubate the compound in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Analyze aliquots at 0, 6, 12, and 24 hrs using LC-MS/MS (ESI+ mode) to identify hydrolyzed or dehalogenated products. Compare fragmentation patterns with standards. Accelerated stability studies (40°C/75% RH) over 4 weeks reveal thermal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
